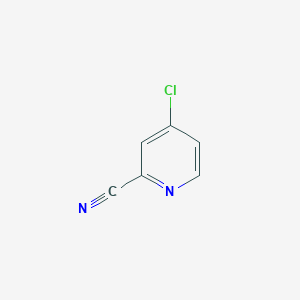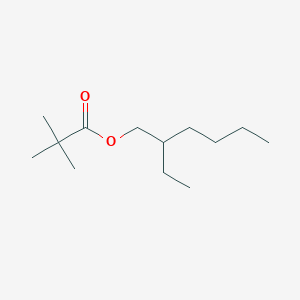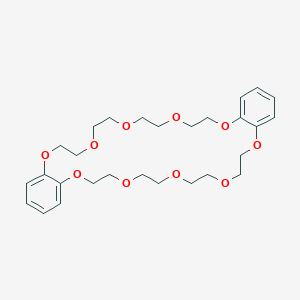![molecular formula C8H13Cl3Si B100678 Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- CAS No. 18290-60-3](/img/structure/B100678.png)
Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-
Descripción general
Descripción
“Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-” is a chemical compound with the molecular formula C8H13Cl3Si . It is also known by other names such as “Trichloro(2-cyclohex-3-en-1-ylethyl)silane” and "Silane, trichloro(2-(3-cyclohexen-1-yl)ethyl)-" .
Synthesis Analysis
The synthesis of cyclohexene derivatives typically involves the dehydration of cyclohexanol . The acid used in this experiment is 85% phosphoric acid and the alcohol is cyclohexanol . The phosphoric acid is a catalyst and as such increases the rate of reaction but does not affect the overall stoichiometry .Molecular Structure Analysis
The molecular structure of “Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-” consists of a cyclohexene ring with a trichlorosilyl ethyl group attached to the 4th carbon .Chemical Reactions Analysis
Cyclohexene, the base structure of the compound, is known to undergo various reactions. For instance, it can react with concentrated sulfuric acid in the cold to produce alkyl hydrogensulphates . It can also undergo electrophilic addition reactions with bromine .Physical And Chemical Properties Analysis
Cyclohexene is a colorless liquid with a sharp odor . It has a density of 0.8110 g/cm3, a melting point of -103.5 °C, and a boiling point of 82.98 °C . It is slightly soluble in water and miscible with organic solvents .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Cyclohexene, including its derivatives, has been studied for its reactivity in various chemical reactions. For instance, trichlorosilane and methyldichlorosilane can add to the double bond of cyclohexene in the presence of gamma rays as initiators, leading to the formation of saturated monomeric adducts and high-boiling alkylsilyl substituted derivatives. Some of these adducts can be converted to their tetraalkylsilyl derivatives or hydrolyzed to form polysiloxanes, highlighting the compound's utility in synthesis and material science applications (El-Abbady & Anderson, 1958).
Photoreduction and Photochemical Reactions
The photochemical reactions of various compounds with cyclohexene have been studied, demonstrating its involvement in the formation of different chemical structures through light-induced processes. For example, ethylene reacts photochemically with 3-chlorotetrafluoropyridine in the presence of cyclohexene to yield specific substituted pyridines, showcasing cyclohexene's role in facilitating photochemical reactions and its potential applications in the synthesis of halogenated and fluorinated compounds (Barlow, Haszeldine, & Langridge, 1980).
Polymer and Material Science
Cyclohexene derivatives have been explored in the context of polymer science, particularly in copolymerization reactions. For instance, cyclohexene has been incorporated into the polymer chain in ethylene/cyclohexene copolymerization catalyzed by nonbridged half-titanocenes containing aryloxo ligands. The effect of the substituent in the cyclopentadienyl fragment on cyclohexene incorporation highlights the compound's relevance in designing and synthesizing new polymeric materials with tailored properties (Wang, Fujiki, & Nomura, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
trichloro(2-cyclohex-3-en-1-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYXSNZANMSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885021 | |
| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(2-cyclohex-3-en-1-ylethyl)silane | |
CAS RN |
18290-60-3 | |
| Record name | 4-[2-(Trichlorosilyl)ethyl]cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18290-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(2-(trichlorosilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[2-(3-cyclohexen-1-yl)ethyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)





![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)


![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

